Cas no 2224077-89-6 (5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile)
![5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2224077-89-6x500.png)
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile
- 2224077-89-6
- EN300-6600214
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- インチ: 1S/C16H15N3O3S/c17-10-12-7-8-13(11-18-12)23(21,22)19-9-3-6-16(20)14-4-1-2-5-15(14)19/h1-2,4-5,7-8,11,16,20H,3,6,9H2
- InChIKey: SIDXEOYWWVAUEX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NC(C#N)=CC=1)(N1C2C=CC=CC=2C(CCC1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 329.08341252g/mol
- どういたいしつりょう: 329.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6600214-0.05g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
Enamine | EN300-6600214-0.25g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
Enamine | EN300-6600214-10.0g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 | |
Enamine | EN300-6600214-0.5g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
Enamine | EN300-6600214-5.0g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
Enamine | EN300-6600214-2.5g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
Enamine | EN300-6600214-1.0g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
Enamine | EN300-6600214-0.1g |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile |
2224077-89-6 | 95.0% | 0.1g |
$930.0 | 2025-03-13 |
5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile 関連文献
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5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrileに関する追加情報
Introduction to 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile and Its Significance in Modern Chemical Biology
Compounds with the CAS number 2224077-89-6 represent a fascinating class of molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. Among these, the compound named 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile stands out due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, its chemical properties, and its relevance in contemporary research.
The molecular structure of 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile is characterized by a complex heterocyclic system that includes a benzazepine core and a pyridine moiety linked by a sulfonyl group. The presence of the 5-hydroxy group on the benzazepine ring introduces additional functional diversity, making this compound a promising candidate for further investigation. The carbonitrile group at the 2-position of the pyridine ring further enhances its reactivity and potential for biological interactions.
In recent years, there has been a growing interest in exploring the pharmacological properties of benzazepine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, neurodegenerative diseases, and cancer. The specific arrangement of atoms in 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile suggests that it may interact with biological targets in unique ways, potentially leading to novel therapeutic applications.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex heterocyclic framework. These synthetic strategies not only highlight the expertise required in modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.
One of the most intriguing aspects of 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile is its potential as a scaffold for developing new bioactive molecules. The combination of the benzazepine and pyridine moieties provides multiple sites for functionalization, allowing researchers to tailor the compound's properties for specific biological targets. This flexibility makes it an attractive candidate for structure-based drug design and virtual screening efforts.
Recent studies have begun to explore the biological activity of this compound using both in vitro and in vivo models. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. Additionally, its structural features may contribute to its ability to cross the blood-brain barrier, a crucial property for drugs targeting central nervous system conditions. These early discoveries underscore the importance of continued research into this promising compound.
The development of new pharmaceuticals relies heavily on understanding the interactions between molecules and biological systems at a molecular level. Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in this process. By modeling the interactions between 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile and target proteins, researchers can gain valuable insights into its mechanism of action and optimize its design for improved efficacy.
In conclusion, 5-[(5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylsulfonyl]pyridine -2-carbonitrile, with its CAS number 2224077 -89 -6, represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a compelling subject for further research. As our understanding of molecular interactions continues to grow , compounds like this one are poised to play a crucial role in the development of new therapeutic strategies . The ongoing exploration of its pharmacological properties holds great promise for addressing some of today's most challenging medical conditions .
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